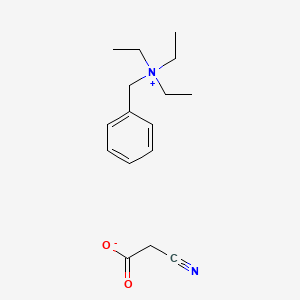
Benzyltriethylammonium cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyltriethylammonium cyanoacetate is a quaternary ammonium salt that has gained attention in various fields of chemistry due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst, facilitating reactions between compounds in different phases. Its structure consists of a benzyl group, three ethyl groups attached to a nitrogen atom, and a cyanoacetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyltriethylammonium cyanoacetate typically involves the reaction of benzyltriethylammonium chloride with sodium cyanoacetate. The reaction is carried out in an aqueous medium, where the chloride ion is replaced by the cyanoacetate ion, forming the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reactants are mixed in a controlled environment to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Benzyltriethylammonium cyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanoacetate group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form olefinic products.
Addition Reactions: The compound can add to double bonds in alkenes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sodium cyanoacetate. The reaction is typically carried out in an aqueous medium at room temperature.
Condensation: Reagents such as benzaldehyde and ethyl cyanoacetate are used, with the reaction catalyzed by benzyltriethylammonium chloride under solvent-free conditions.
Addition: Reagents like alkenes and catalysts such as benzyltriethylammonium chloride are used, with the reaction occurring at elevated temperatures.
Major Products
Substitution: The major products are cyanoacetate derivatives.
Condensation: The products are olefinic compounds, such as benzylidene cyanomethyl ketone.
Addition: The products are new carbon-carbon bonded compounds.
科学研究应用
Benzyltriethylammonium cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, adhesives, and other industrial chemicals.
作用机制
The mechanism of action of benzyltriethylammonium cyanoacetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, which can then dissolve in the organic phase and undergo the desired reaction. The molecular targets and pathways involved include the interaction of the cyanoacetate group with various functional groups in the reactants, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but lacks the cyanoacetate group.
Tetraethylammonium cyanoacetate: Similar but with four ethyl groups instead of a benzyl group.
Benzyltrimethylammonium cyanoacetate: Similar but with three methyl groups instead of ethyl groups.
Uniqueness
Benzyltriethylammonium cyanoacetate is unique due to the presence of both the benzyl and cyanoacetate groups, which provide distinct reactivity and catalytic properties. The combination of these groups allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
属性
CAS 编号 |
73680-66-7 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC 名称 |
benzyl(triethyl)azanium;2-cyanoacetate |
InChI |
InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1 |
InChI 键 |
KAVSGWYQMWQAKM-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
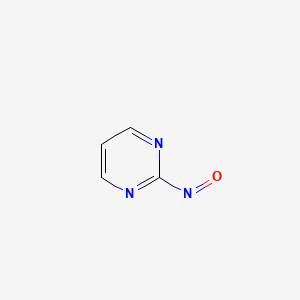
![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
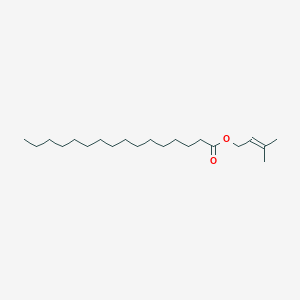
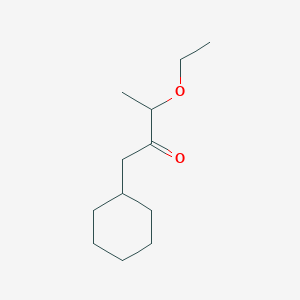
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)



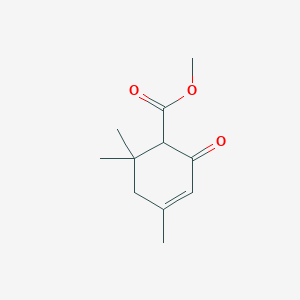

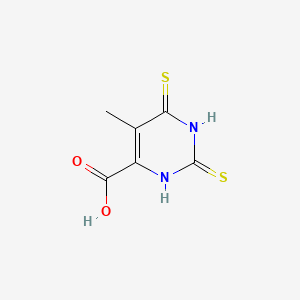

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
